molecular formula C12H15N3 B13185518 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile

Cat. No.: B13185518
M. Wt: 201.27 g/mol
InChI Key: PIRIJNWQIDOGCM-UHFFFAOYSA-N
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Description

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile is a compound that features a pyrrolidine ring, a benzonitrile group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzonitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Scientific Research Applications

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile is unique due to the combination of the pyrrolidine ring and the benzonitrile group, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-[methyl(pyrrolidin-3-yl)amino]benzonitrile

InChI

InChI=1S/C12H15N3/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13/h2-4,7,12,14H,5-6,9H2,1H3

InChI Key

PIRIJNWQIDOGCM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2=CC=CC(=C2)C#N

Origin of Product

United States

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